Introduction: The Strategic Value of the Benzothiophene Core
Introduction: The Strategic Value of the Benzothiophene Core
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-7-methoxy-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, an aromatic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural motif is embedded in a range of FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1][2] The versatility of the benzothiophene core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways, including those involved in cancer, inflammation, and microbial infections.[3]
This guide focuses on a specific, strategically functionalized derivative: 3-Bromo-7-methoxy-1-benzothiophene . The introduction of a bromine atom at the C3 position and a methoxy group at the C7 position creates a highly valuable building block. The C3-bromo group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[4][5] Concurrently, the electron-donating methoxy group at C7 modulates the electronic properties of the benzene ring, influencing the molecule's overall reactivity and potential interactions with biological targets.
This document provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 3-Bromo-7-methoxy-1-benzothiophene, offering both foundational knowledge and practical, field-proven protocols for its application in research and development.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₉H₇BrOS | - |
| Molecular Weight | 243.12 g/mol | - |
| Appearance | Likely an off-white to pale yellow solid | Based on similar halogenated benzothiophenes.[8] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, THF, Ethyl Acetate). | General solubility characteristics of aromatic heterocyclic compounds. |
| Boiling Point | ~300-320 °C (estimated) | Extrapolated from the boiling point of 3-bromo-1-benzothiophene (~269 °C).[8] |
Spectroscopic Characterization: A Predictive Analysis
Accurate spectroscopic characterization is crucial for unambiguous structure verification. The following data is predicted based on foundational spectroscopic principles and analysis of similar compounds.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The predicted chemical shifts provide a clear fingerprint for identification.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| H-2 | ~7.65 | Singlet | - | Thiophene Ring |
| H-4 | ~7.30 | Doublet | ~8.0 | Benzene Ring |
| H-5 | ~7.10 | Triplet | ~8.0 | Benzene Ring |
| H-6 | ~6.90 | Doublet | ~8.0 | Benzene Ring |
| -OCH₃ | ~3.90 | Singlet | - | Methoxy Group |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment |
| C=O | - | - |
| Aromatic C | ~156.0 | C7 (C-O) |
| Aromatic C | ~140.0 | C7a |
| Aromatic C | ~135.0 | C3a |
| Aromatic C | ~129.0 | C2 |
| Aromatic C | ~124.0 | C5 |
| Aromatic C | ~118.0 | C4 |
| Aromatic C | ~112.0 | C3 (C-Br) |
| Aromatic C | ~105.0 | C6 |
| -OCH₃ | ~55.5 | Methoxy Carbon |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by aromatic C-H and C=C stretching, along with characteristic C-O and C-Br vibrations.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).
-
~700-500 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M]⁺: m/z 241.9455
-
Expected [M+2]⁺: m/z 243.9434
Synthesis of 3-Bromo-7-methoxy-1-benzothiophene
The most direct and efficient synthesis is the electrophilic bromination of 7-methoxy-1-benzothiophene. The electron-rich thiophene ring is more susceptible to electrophilic attack than the benzene ring, and the C3 position is generally favored over the C2 position.[4] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled, low concentration of bromine, minimizing side reactions.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from established procedures for the bromination of benzothiophene derivatives.[4][10]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-benzothiophene (1.0 eq.) in a 1:1 mixture of chloroform and glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with chloroform. Transfer to a separatory funnel and wash successively with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 3-Bromo-7-methoxy-1-benzothiophene.
Synthesis Workflow Diagram
Caption: Synthesis of 3-Bromo-7-methoxy-1-benzothiophene via electrophilic bromination.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-7-methoxy-1-benzothiophene lies in the differential reactivity of its C3-Br bond. This site is primed for a variety of powerful bond-forming reactions, making it an ideal scaffold for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the cornerstone of modern organic synthesis and is highly effective for functionalizing aryl halides.[11] The C3-Br bond of the benzothiophene is an excellent substrate for these transformations.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids or esters. This is a robust method for introducing aryl or vinyl substituents.[8]
-
Sonogashira Coupling: Creates C-C bonds with terminal alkynes, providing access to acetylenic derivatives which are themselves versatile intermediates.[12]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, essential for synthesizing compounds with potential biological activity.[4]
Lithiation and Subsequent Electrophilic Quench
Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures (-78 °C) facilitates a lithium-halogen exchange.[13] This generates a potent 3-lithio-7-methoxy-1-benzothiophene nucleophile. This intermediate is not isolated but is immediately "quenched" by adding an electrophile, allowing for the introduction of a wide range of functional groups.
-
Electrophiles: Carbon dioxide (forms a carboxylic acid), aldehydes/ketones (forms alcohols), DMF (forms an aldehyde), etc.
Key Reactivity Pathways Diagram
Caption: Key synthetic transformations of 3-Bromo-7-methoxy-1-benzothiophene.
Conclusion
3-Bromo-7-methoxy-1-benzothiophene is a strategically designed molecular building block with significant potential for researchers in drug discovery and materials science. Its well-defined points of reactivity, particularly the synthetically versatile C3-bromo position, allow for controlled and predictable functionalization. The protocols and predictive data presented in this guide serve as a robust framework for the synthesis, characterization, and application of this compound, enabling the rapid development of novel and complex molecular architectures with tailored chemical and biological properties.
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